PROTOPLUMERICIN A

Catalog No.
S1553662
CAS No.
80396-57-2
M.F
C36H42O19
M. Wt
778.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PROTOPLUMERICIN A

CAS Number

80396-57-2

Product Name

PROTOPLUMERICIN A

IUPAC Name

methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate

Molecular Formula

C36H42O19

Molecular Weight

778.7 g/mol

InChI

InChI=1S/C36H42O19/c1-15(50-23(39)8-5-16-3-6-17(7-4-16)51-34-29(44)27(42)25(40)21(12-37)52-34)19-11-36(55-32(19)47)10-9-18-20(31(46)48-2)14-49-33(24(18)36)54-35-30(45)28(43)26(41)22(13-38)53-35/h3-11,14-15,18,21-22,24-30,33-35,37-38,40-45H,12-13H2,1-2H3/b8-5+/t15-,18+,21?,22?,24+,25?,26?,27?,28?,29?,30?,33-,34?,35?,36+/m0/s1

InChI Key

AFYIWKNGSIYXCQ-PYQCQGLYSA-N

SMILES

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)C=CC5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O

Canonical SMILES

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)C=CC5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)/C=C/C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O

Description

The exact mass of the compound methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 353057. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Protoplumericin A is a naturally occurring compound that belongs to the class of secondary metabolites known as alkaloids. It is primarily derived from certain species of plants, particularly those within the Acanthaceae family. Protoplumericin A has garnered attention due to its unique structural features and potential biological activities, which make it a subject of interest in both pharmacological research and natural product chemistry.

The molecular formula of Protoplumericin A is C22H28N2O3C_{22}H_{28}N_2O_3, and its structure consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. This compound is characterized by a bicyclic framework that contributes to its biological properties and reactivity.

Safety information for this specific molecule is unavailable. Iridoid monterpenoids generally exhibit low toxicity []. However, further research is needed to determine the safety profile of this particular compound.

Typical of alkaloids. Some notable types include:

  • Redox Reactions: Protoplumericin A can undergo oxidation and reduction processes, which are essential for its biological activity. The compound may act as a reducing agent, donating electrons during reactions with oxidizing agents.
  • Acid-Base Reactions: The presence of nitrogen in its structure allows Protoplumericin A to engage in acid-base chemistry, where it can accept or donate protons depending on the pH of the environment.
  • Nucleophilic Substitution: The functional groups present in Protoplumericin A can participate in nucleophilic substitution reactions, leading to the formation of derivatives that may enhance its pharmacological properties.

Protoplumericin A exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. Some key activities include:

  • Antimicrobial Properties: Research indicates that Protoplumericin A possesses significant antibacterial and antifungal properties, which could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Antioxidant Activity: The compound has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects: Preliminary studies suggest that Protoplumericin A may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation.

The synthesis of Protoplumericin A can be achieved through various methods:

  • Natural Extraction: The primary method involves extracting the compound from plant sources using solvents such as ethanol or methanol. This method is often preferred for obtaining pure compounds from natural sources.
  • Total Synthesis: Synthetic routes have been developed in the laboratory to create Protoplumericin A from simpler organic molecules. These methods typically involve multiple steps, including cyclization and functional group modification.
  • Biotransformation: Utilizing microorganisms or enzymes to convert precursor compounds into Protoplumericin A represents an innovative approach to synthesis, allowing for more environmentally friendly production methods.

Protoplumericin A has several applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, Protoplumericin A is being investigated for potential use in developing new antibiotics or anti-inflammatory drugs.
  • Nutraceuticals: The antioxidant properties of Protoplumericin A make it a candidate for inclusion in dietary supplements aimed at promoting health and preventing oxidative damage.
  • Cosmetics: Its ability to scavenge free radicals may also allow for applications in skincare products designed to combat aging and protect against environmental stressors.

Several compounds share structural or functional similarities with Protoplumericin A. Notable examples include:

Compound NameStructural FeaturesBiological Activity
BerberineIsoquinoline alkaloidAntimicrobial, anti-inflammatory
CurcuminDiarylheptanoidAntioxidant, anti-inflammatory
QuercetinFlavonoidAntioxidant, anti-inflammatory

Uniqueness of Protoplumericin A

Protoplumericin A stands out due to its specific bicyclic structure and unique combination of nitrogen-containing groups that contribute to its diverse biological activities. While other compounds like Berberine exhibit strong antimicrobial effects, Protoplumericin A's dual role as an antioxidant enhances its therapeutic potential beyond mere microbial inhibition. Its ability to modulate inflammation also differentiates it from structurally similar compounds like Curcumin and Quercetin, which primarily focus on antioxidant properties.

XLogP3

-1.3

Appearance

Powder

Other CAS

80396-57-2

Dates

Modify: 2023-08-15

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